Fmoc-Asn(Mtt)-OPfp

Orthogonal Protection Side-Chain Deprotection Peptide Cyclization

Selective orthogonal deprotection remains a critical bottleneck in complex peptide syntheses-standard Trt-protected analogs force premature side-chain exposure under mild acid conditions, leading to undesired branching. Fmoc-Asn(Mtt)-OPfp is engineered to eliminate this risk via a triple-module architecture: • Base-labile Fmoc Nα-protection enables iterative chain elongation under standard Fmoc/tBu SPPS conditions. • Highly acid-labile Mtt side-chain group is selectively removed with 1-3% TFA in DCM, leaving tBu-type protecting groups and resin linkage intact-a critical orthogonality window unavailable with Trt-based analogs. • Pre-activated C-terminal OPfp ester delivers superior coupling efficiency and eliminates batch-to-batch variability inherent in in-situ activation of free-acid forms. Applications include on-resin cyclization, Multiple Antigen Peptide (MAP) dendrimer assembly, and convergent fragment condensation where the Mtt group preserves the Asn side-chain amide until the final synthetic step.

Molecular Formula C45H33F5N2O5
Molecular Weight 776.77
CAS No. 200259-55-8
Cat. No. B613559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Asn(Mtt)-OPfp
CAS200259-55-8
Synonyms200259-55-8; Fmoc-Asn(Mtt)-OPfp; ZINC150339089
Molecular FormulaC45H33F5N2O5
Molecular Weight776.77
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
InChIInChI=1S/C45H33F5N2O5/c1-26-20-22-29(23-21-26)45(27-12-4-2-5-13-27,28-14-6-3-7-15-28)52-36(53)24-35(43(54)57-42-40(49)38(47)37(46)39(48)41(42)50)51-44(55)56-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,51,55)(H,52,53)/t35-/m0/s1
InChIKeyWCEHAPHTKOAJLY-DHUJRADRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Asn(Mtt)-OPfp Overview


Fmoc-Asn(Mtt)-OPfp is a specialized derivative of the amino acid asparagine, engineered for solid-phase peptide synthesis (SPPS) under Fmoc/tBu strategy . The compound features three key functional modules: a base-labile Nα-fluorenylmethyloxycarbonyl (Fmoc) protecting group for iterative chain elongation, a highly acid-labile side-chain 4-methyltrityl (Mtt) protecting group for the primary amide, and a C-terminal pentafluorophenyl (OPfp) ester that provides pre-activated, highly reactive coupling .

1

Orthogonal Protection

Mtt side-chain amine is labile to 1–3% TFA, enabling selective on-resin modifications while tBu groups remain intact.

2

Pre-Activated Ester

OPfp ester eliminates in-situ activation, reducing nitrile byproduct risk and supporting efficient coupling in difficult sequences.

3

Specification Control

Supplied with high chromatographic purity specification, supporting reproducible batch-to-batch synthesis outcomes.

Why Analogs Cannot Substitute


Direct substitution of Fmoc-Asn(Mtt)-OPfp with closely related analogs like Fmoc-Asn(Trt)-OPfp, Fmoc-Asn-OPfp, or Fmoc-Asn(Mtt)-OH fails due to incompatible orthogonal deprotection kinetics or inferior coupling efficiency . The Mtt group is removed under mild conditions (1-3% TFA) that leave tBu-type protecting groups intact, whereas the Trt group in Fmoc-Asn(Trt)-OPfp exhibits lower acid lability and is standardly cleaved under 95% TFA conditions alongside global deprotection [1]. Using a non-orthogonal Trt analog in a Mtt-requiring scheme results in premature side-chain exposure and undesired branching. Furthermore, substituting the pre-activated OPfp ester with the free acid form Fmoc-Asn(Mtt)-OH adds an in-situ activation step that introduces batch-to-batch variability in coupling efficiency and increases the risk of side reactions like nitrile formation .

Trt vs Mtt Protection

Fmoc-Asn(Trt)-OPfp requires 95% TFA for side-chain deprotection, which may prematurely expose the amide and disrupt orthogonal schemes designed for Mtt (1–3% TFA removal).

Free Acid vs OPfp Ester

Using Fmoc-Asn(Mtt)-OH introduces an in-situ activation step that can vary coupling efficiency and raise the risk of nitrile byproduct formation compared to the pre-activated OPfp form.

Analog with Non-Orthogonal Groups

Fmoc-Asn-OPfp lacks a side-chain protecting group, causing the unprotected primary amide to participate in unwanted reactions and limiting synthetic routes that require side-chain masking.

Fmoc-Asn(Mtt)-OPfp Procurement Evidence


Mtt Orthogonal Deprotection

The side-chain Mtt group in Fmoc-Asn(Mtt)-OPfp is cleaved with 1-3% TFA in DCM, conditions under which the widely used Trt group (as in Fmoc-Asn(Trt)-OPfp) and tBu-based groups remain largely intact. This quantifiable lability difference establishes true orthogonality [1]. The Trt group, the most direct analog for side-chain amide protection, is standardly removed using 95% TFA during global deprotection, making it unsuitable for schemes requiring selective side-chain unmasking before final cleavage .

Mtt Orthogonal Deprotection
Class-level
Mtt cleaved at 1–3% TFA in DCM; Trt requires 95% TFA.
Supports orthogonal protection strategy for complex peptide synthesis.
Standard Fmoc/tBu SPPS; tBu groups remain intact.
Orthogonal Protection Side-Chain Deprotection Peptide Cyclization Fully Protected Peptide Fragments

OPfp Ester for Efficient Coupling

Fmoc-Asn(Mtt)-OPfp, as a pre-activated pentafluorophenyl ester, does not require in-situ activation with reagents like carbodiimides or uronium salts, thereby eliminating the risk of nitrile byproduct formation during coupling, a known side reaction of unprotected or in-situ activated asparagine [1]. In contrast, coupling of the free acid analog Fmoc-Asn(Mtt)-OH requires an activation step, which can lead to variable coupling yields and necessitates careful optimization to avoid nitrile formation. The use of OPfp esters is particularly recommended for difficult couplings or to minimize racemization in sensitive sequences .

OPfp Ester Advantage
Class-level
Pre-activated OPfp ester eliminates nitrile risk vs free acid forms requiring activation.
Reduces batch failure risk and simplifies process development.
Known side reaction of Asn/Gln coupling avoided.
Peptide Coupling Activation Racemization Side Reactions Nitrile Formation

High Purity for Reproducible Synthesis

Commercially available Fmoc-Asn(Mtt)-OPfp is supplied with a specified purity of >98% (HPLC) [1]. This high purity threshold ensures that the building block does not introduce significant impurities into the growing peptide chain, which could otherwise lead to deletion sequences or other difficult-to-remove side products, impacting final peptide yield and purity. While the OPfp analog Fmoc-Asn(Trt)-OPfp is also commercially available (assay ≥97.0% HPLC), the choice between them hinges on the required orthogonal deprotection scheme, not purity alone . The consistent quality of a specific building block from a trusted vendor directly translates to more predictable and reproducible synthesis outcomes.

Purity Specification
Specification review
>98% (HPLC)
Verifiable purity supports reproducible peptide assembly.
Supplier CoA; Trt analog ≥97% also available.
Quality Control Purity HPLC GMP Reproducibility

Fmoc-Asn(Mtt)-OPfp Applications


On-Resin Cyclization

Fmoc-Asn(Mtt)-OPfp is used in Fmoc/tBu SPPS to incorporate an asparagine residue with a protected side-chain amide. Following complete assembly of the linear peptide chain on the resin, the Mtt group is selectively removed using mild acidolysis (e.g., 1-3% TFA in DCM), exposing the primary amide for subsequent on-resin modification, such as cyclization via amide bond formation to a side-chain carboxyl group elsewhere in the sequence [1]. This orthogonal deprotection step is not possible with analogs like Fmoc-Asn(Trt)-OPfp, whose Trt group would be prematurely removed during this mild acid treatment or would require harsh global deprotection conditions that also cleave the peptide from the resin .

Branched Peptide Architectures

For the synthesis of Multiple Antigen Peptides (MAPs), peptide dendrimers, or other branched structures, Fmoc-Asn(Mtt)-OPfp serves as a key orthogonally protected building block. The peptide backbone is assembled first using standard Fmoc/tBu chemistry. Subsequently, the Mtt group on the asparagine side chain is selectively removed with dilute TFA. The newly exposed amide can then serve as a branching point or conjugation site for attaching additional peptide chains or non-peptidic moieties, all while the peptide remains anchored to the resin via its C-terminus [2]. This precise, stepwise construction would be impossible with a building block lacking a truly orthogonal, mildly acid-labile protecting group [3].

Protected Fragments for Convergent Synthesis

Fmoc-Asn(Mtt)-OPfp is crucial for the synthesis of fully protected peptide fragments destined for convergent fragment condensation or native chemical ligation (NCL). The building block is incorporated during standard SPPS. After chain assembly, the peptide is cleaved from the resin under conditions that preserve the acid-labile Mtt group (e.g., using a very mild acid cocktail or a safety-catch linker). This yields a purified peptide fragment that is globally protected with tBu-type groups but possesses a single, free Nα-terminus (after Fmoc removal) for subsequent ligation, while the sensitive Asn side-chain remains safely masked by the Mtt group until the final synthetic step [4].

Application
Selection Property
Validation Focus
On-Resin Cyclization
Orthogonal Mtt side-chain protection
Selective deprotection without resin cleavage
Branched Peptide Architectures
Mildly removable Mtt group
Site-specific branching point creation
Protected Fragment Synthesis
Global tBu/Mtt compatibility
Fragment purification with masked Asn side-chain

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Asn(Mtt)-OPfp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.